molecular formula C25H33ClN2O5 B4146704 1-[4-(2-Benzyl-4-chlorophenoxy)butyl]-4-ethylpiperazine;oxalic acid

1-[4-(2-Benzyl-4-chlorophenoxy)butyl]-4-ethylpiperazine;oxalic acid

Cat. No.: B4146704
M. Wt: 477.0 g/mol
InChI Key: VGRMXHLECMSITK-UHFFFAOYSA-N
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Description

1-[4-(2-Benzyl-4-chlorophenoxy)butyl]-4-ethylpiperazine;oxalic acid is a complex organic compound with a molecular formula of C25H33ClN2O5. This compound is known for its unique chemical structure, which includes a benzyl group, a chlorophenoxy group, and a piperazine ring. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-Benzyl-4-chlorophenoxy)butyl]-4-ethylpiperazine;oxalic acid typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzyl Chlorophenoxy Intermediate: This step involves the reaction of benzyl chloride with 4-chlorophenol in the presence of a base such as sodium hydroxide to form 2-benzyl-4-chlorophenol.

    Alkylation of Piperazine: The next step involves the alkylation of piperazine with the benzyl chlorophenoxy intermediate. This reaction is usually carried out in the presence of a solvent like dichloromethane and a base such as potassium carbonate.

    Formation of the Final Product: The final step involves the reaction of the alkylated piperazine with oxalic acid to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-Benzyl-4-chlorophenoxy)butyl]-4-ethylpiperazine;oxalic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and chlorophenoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[4-(2-Benzyl-4-chlorophenoxy)butyl]-4-ethylpiperazine;oxalic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 1-[4-(2-Benzyl-4-chlorophenoxy)butyl]-4-ethylpiperazine;oxalic acid involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as changes in cellular signaling pathways or alterations in gene expression.

Comparison with Similar Compounds

1-[4-(2-Benzyl-4-chlorophenoxy)butyl]-4-ethylpiperazine;oxalic acid can be compared with other similar compounds, such as:

    2-benzyl-4-chlorophenol: Shares the benzyl and chlorophenoxy groups but lacks the piperazine ring.

    4-ethylpiperazine derivatives: Compounds with similar piperazine structures but different substituents.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-(2-benzyl-4-chlorophenoxy)butyl]-4-ethylpiperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31ClN2O.C2H2O4/c1-2-25-13-15-26(16-14-25)12-6-7-17-27-23-11-10-22(24)19-21(23)18-20-8-4-3-5-9-20;3-1(4)2(5)6/h3-5,8-11,19H,2,6-7,12-18H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGRMXHLECMSITK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CCCCOC2=C(C=C(C=C2)Cl)CC3=CC=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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